1-(1,3-oxazinan-3-yl)ethan-1-one
Description
1-(1,3-Oxazinan-3-yl)ethan-1-one is a ketone derivative featuring a six-membered 1,3-oxazinan ring, which contains both oxygen and nitrogen heteroatoms. The 1,3-oxazinan moiety, akin to morpholine derivatives but with an additional methylene group, could enhance solubility and metabolic stability compared to smaller heterocycles like oxetane .
Properties
IUPAC Name |
1-(1,3-oxazinan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCLODITYQSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-oxazinan-3-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an oxazinan derivative with an acetylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1,3-oxazinan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazinane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazinan derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has demonstrated that compounds containing oxazinan moieties exhibit significant antiviral activity. For instance, derivatives of 1-(1,3-oxazinan-3-yl)ethan-1-one have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. These compounds showed promising potency against mutant variants of the virus, with some exhibiting low nanomolar effective concentration (EC50) values . Such findings suggest that this compound could be a valuable scaffold in the development of new antiviral agents.
Analgesic and Anti-inflammatory Effects
The compound has also been explored for its potential analgesic and anti-inflammatory properties. Studies indicate that oxazinan derivatives can modulate pain pathways and inflammatory responses, making them candidates for pain management therapies .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the functionalization of the oxazinan ring, leading to a wide range of derivatives with tailored properties .
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts to corresponding ketones or carboxylic acids | Oxidized derivatives |
| Reduction | Converts ketone to alcohol | 1-(1,3-oxazinan-3-yl)ethanol |
| Substitution | Functionalizes the oxazinan ring | Various substituted oxazinan derivatives |
Biological Studies
Enzyme Inhibition
The compound's structure allows it to interact with various biological targets. For example, studies have shown that it can inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in drug design where enzyme inhibitors are sought for therapeutic applications .
Cellular Effects
Research indicates that this compound can influence cellular processes such as apoptosis in cancer cells. The compound's ability to affect cell signaling pathways makes it a candidate for further investigation in cancer therapies .
Industrial Applications
Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its unique chemical properties allow it to be incorporated into formulations designed to enhance crop protection and yield .
Mechanism of Action
The mechanism of action of 1-(1,3-oxazinan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
- Ring Size and Heteroatoms : The 1,3-oxazinan ring’s six-membered structure with O and N may offer greater conformational flexibility and hydrogen-bonding capacity compared to smaller rings like oxetane .
- Solubility : Saturated heterocycles like oxazinan likely improve aqueous solubility over aromatic analogs (e.g., benzofuran derivatives) .
Challenges and Opportunities
- Synthetic Complexity : Six-membered heterocycles like oxazinan may require more elaborate purification compared to smaller rings (e.g., oxetane) .
- Stability : Saturated rings are generally more stable under acidic/basic conditions than aromatic systems, as seen in morpholine derivatives .
- Diverse Applications : The compound’s dual heteroatoms position it as a versatile intermediate for drug discovery (e.g., kinase inhibitors) or polymer chemistry .
Biological Activity
1-(1,3-oxazinan-3-yl)ethan-1-one, also known as 3-acetyl-1,3-oxazinane, is an organic compound with significant potential in various biological applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C6H11NO2, with a molecular weight of 129.16 g/mol. The synthesis typically involves the reaction of oxazinan derivatives with acetylating agents under controlled conditions, often utilizing solvents like dichloromethane and catalysts such as pyridine.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties : The compound has been studied for its antimicrobial and antifungal properties. Its effectiveness against certain bacterial strains suggests potential applications in treating infections.
Cytotoxicity Against Cancer Cells : In studies evaluating cytotoxicity, this compound showed promising results against several human cancer cell lines. Notably, it demonstrated significant antiproliferative activity in the MTT assay against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells) lines .
Mechanisms of Action : The biological activity may involve inhibition of specific enzymes or receptors, affecting cellular processes such as apoptosis and cell cycle progression. For instance, molecular docking studies have indicated interactions with tubulin, suggesting a potential role as a tubulin inhibitor .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it can be compared with other oxazine derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 1-(indolizin-3-yl)ethan-1-one | Selective CBP bromodomain inhibitor | Potential in cancer therapy |
| 1-(1,3-dioxolan-2-yl)ethan-1-one | Various synthetic applications | Similar structural features |
The unique structure of this compound contributes to its distinct chemical and biological properties compared to these analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to the oxazinan structure:
Study on Antitumor Activity : A series of oxazinonaphthalene derivatives were synthesized and evaluated for their antitumor properties. These compounds exhibited significant cytotoxic effects on various cancer cell lines and were further analyzed for their mechanism of action involving tubulin inhibition .
Anti-inflammatory and Antioxidant Activities : Research on oxazine derivatives has shown that they possess anti-inflammatory and antioxidant activities. These properties were evaluated using various in vitro assays that measured their effects on inflammation markers and oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
